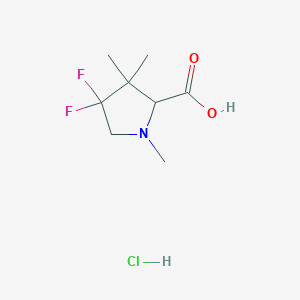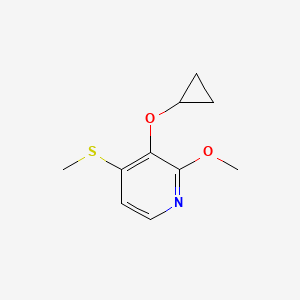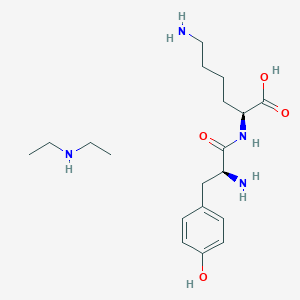
6-Chloro-5-cyclopropoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-cyclopropoxynicotinamide is a chemical compound with the molecular formula C9H9ClN2O2. It is a derivative of nicotinamide, which is known for its wide range of biological applications.
Preparation Methods
The synthesis of 6-Chloro-5-cyclopropoxynicotinamide typically involves several steps:
Starting Material: The synthesis begins with nicotinamide as the starting material.
Chlorination: The nicotinamide undergoes chlorination to introduce the chlorine atom at the 6th position.
Amidation: Finally, the compound is converted into its amide form.
Industrial production methods for this compound are designed to be efficient and cost-effective, ensuring high yield and purity .
Chemical Reactions Analysis
6-Chloro-5-cyclopropoxynicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-5-cyclopropoxynicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropoxynicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
6-Chloro-5-cyclopropoxynicotinamide can be compared with other nicotinamide derivatives:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-5-cyclopropyloxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-7(14-6-1-2-6)3-5(4-12-8)9(11)13/h3-4,6H,1-2H2,(H2,11,13) |
InChI Key |
MXZNQBSBRBLKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


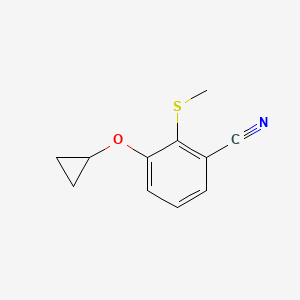
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14808148.png)
![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14808155.png)

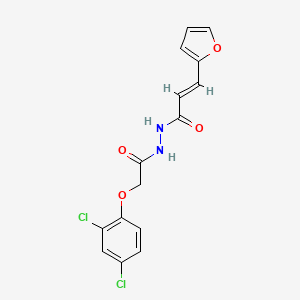
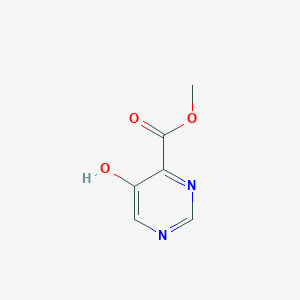
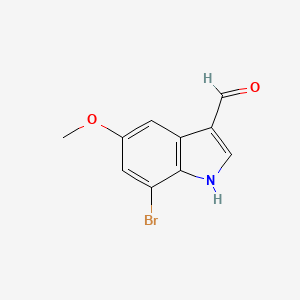
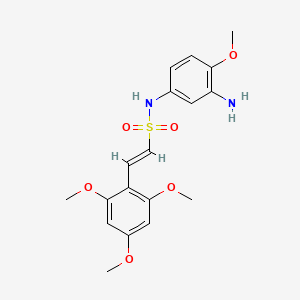
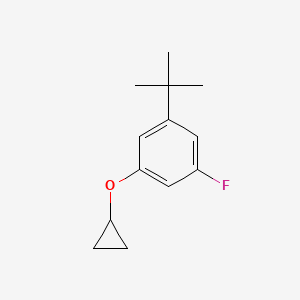
![2-[(3-Methoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14808187.png)
![5h-Chromeno[3,4-c]pyridine](/img/structure/B14808194.png)
